![molecular formula C12H9BO2S B024773 Dibenzothiophene-4-boronic acid CAS No. 108847-20-7](/img/structure/B24773.png)
Dibenzothiophene-4-boronic acid
Overview
Description
Dibenzothiophene-4-boronic acid is a chemical compound with the molecular formula C12H9BO2S . It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of Dibenzothiophene-4-boronic acid involves a two-step method. The first step is the Suzuki–Miyaura coupling of 2-bromoaryl-substituted sulfinate esters. The second step is an intramolecular electrophilic sulfinylation . Another method involves the reaction of dibenzothiophene with N,N,N,N,-tetramethylethylenediamine and n-hexyllithium in hexane, followed by the addition of bromobis(dimethylamino)borane in hexane, and finally the addition of water with hydrogen chloride .
Molecular Structure Analysis
The molecular structure of Dibenzothiophene-4-boronic acid consists of benzene rings fused to a thiophene ring—a five-membered ring with four carbon atoms and one sulfur atom . The molecular weight is 228.07 .
Chemical Reactions Analysis
Dibenzothiophene-4-boronic acid is used in the Suzuki reaction . It can also be used as a biochemical reagent for life science related research .
Physical And Chemical Properties Analysis
Dibenzothiophene-4-boronic acid is a solid at 20°C . It is soluble in methanol . The compound appears as a white to off-white powder .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions: Dibenzothiophene-4-boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules, pharmaceuticals, and polymers.
Drug Discovery
Targeted Drug Delivery Systems: The boronic acid group can interact with biological molecules containing diols, such as carbohydrates. This property is exploited in drug delivery systems to target cancer cells that often express high levels of glycoproteins on their surface .
Material Science
Organic Semiconductor Building Blocks: Dibenzothiophene derivatives are integral in constructing organic semiconductors. The boronic acid moiety allows for the creation of pi-conjugated systems that are essential for electronic and optoelectronic devices .
Environmental Science
Desulfurization Research: Dibenzothiophene structures are studied for their role in desulfurization processes. Understanding the behavior of such compounds can lead to more efficient methods of removing sulfur from fuels, thus reducing pollution .
Analytical Chemistry
Chemical Sensing: Boronic acids are known for their ability to form reversible covalent bonds with diols, which is utilized in the development of sensors. Dibenzothiophene-4-boronic acid can be part of sensors designed for detecting sugars and other substances with similar structures .
Biochemistry
Enzyme Inhibition Studies: The compound’s interaction with enzymes that process diol-containing substrates makes it a valuable tool for studying enzyme inhibition, which has implications in understanding and treating various diseases .
Safety And Hazards
Dibenzothiophene-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Dibenzothiophene oxides, which can be synthesized from Dibenzothiophene-4-boronic acid, are attracting attention in the field of chemical biology. Several researchers have developed reactions using dibenzothiophene oxide . This opens possibilities for creating a variety of important sulfur-containing molecules in the life sciences that were traditionally difficult to synthesize using conventional methods .
properties
IUPAC Name |
dibenzothiophen-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXNHPQCCUVWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370220 | |
Record name | Dibenzothiophene-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzothiophene-4-boronic acid | |
CAS RN |
108847-20-7 | |
Record name | Dibenzothiophene-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dibenzothiophene-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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